N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-12-5-3-4-9(14(12)22-2)16(20)19-11-7-6-10(17)13-15(11)23-8-18-13/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEHQEZFAHYNSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: The benzothiazole ring is then chlorinated at the 4th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling with Benzamide: The chlorinated benzothiazole is then coupled with 2,3-dimethoxybenzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Key Findings
Substituent Position and Bioactivity The target compound’s 2,3-dimethoxybenzamide group contrasts with the 3,4-dimethoxy configuration in its benzothiazole analog . Positional isomerism significantly impacts electronic properties and steric interactions, which may alter receptor binding or solubility.
Biological Activity [18F]Fallypride demonstrates that 2,3-dimethoxybenzamide derivatives can achieve high receptor affinity (e.g., D2/D3 receptors) when paired with fluorinated alkyl chains . The target compound’s benzothiazole moiety may confer distinct target selectivity, possibly for kinases or microbial enzymes.
Synthetic Versatility
- Compounds like SiFA-M-FP,5 () utilize 2,3-dimethoxybenzamide as a modular core for conjugation (e.g., silicon-based groups), suggesting the target compound’s adaptability for derivatization .
Biological Activity
N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from recent studies and findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from 4-chloro-1,3-benzothiazole and 2,3-dimethoxybenzoic acid. The reaction generally proceeds through acylation methods using coupling agents or catalysts to form the final amide product. Characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) to confirm its structure and purity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells.
Key Findings:
- Inhibition of Cell Proliferation: The compound showed a dose-dependent inhibition of cell growth in A431 and A549 cell lines as assessed by MTT assay. At concentrations of 1 to 4 µM, it significantly reduced cell viability.
- Induction of Apoptosis: Flow cytometry analysis indicated that treatment with this compound led to increased apoptosis in cancer cells. Mechanistic studies revealed activation of apoptotic pathways involving caspase cascades.
- Cell Cycle Arrest: The compound induced G1 phase cell cycle arrest in A431 cells, suggesting its potential to hinder tumor progression.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promising anti-inflammatory properties.
Key Findings:
- Cytokine Inhibition: The compound significantly decreased the levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages when assessed using ELISA.
- Mechanisms: The anti-inflammatory effects were linked to the inhibition of NF-kB signaling pathways, which are crucial for the expression of various pro-inflammatory genes.
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cancer proliferation and inflammation:
| Mechanism | Effect | Reference |
|---|---|---|
| Inhibition of AKT pathway | Reduced cell survival | |
| Inhibition of ERK pathway | Decreased proliferation and migration | |
| NF-kB pathway inhibition | Lowered inflammatory cytokines |
Case Studies
Several case studies have illustrated the effectiveness of this compound in preclinical models:
-
Study on A431 Cells:
- Objective: Evaluate the anticancer effects.
- Method: MTT assay followed by flow cytometry for apoptosis analysis.
- Results: Significant reduction in viability and increased apoptosis at doses above 2 µM.
-
Study on RAW264.7 Cells:
- Objective: Assess anti-inflammatory effects.
- Method: ELISA for cytokine measurement.
- Results: Notable decrease in IL-6 and TNF-α levels upon treatment.
Q & A
Basic: What are the standard synthetic routes for N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide?
Methodological Answer:
A common approach involves coupling a substituted benzothiazolyl amine with a dimethoxybenzoyl chloride derivative. For example, in analogous benzamide syntheses, the reaction of amines with acyl chlorides in polar aprotic solvents (e.g., pyridine) under reflux yields target compounds . Purification typically involves column chromatography or recrystallization from methanol/water mixtures. Key steps include stoichiometric control of reactants, acid catalysis (e.g., glacial acetic acid), and post-reaction neutralization with NaHCO₃ to remove unreacted reagents .
Advanced: How does the substitution pattern on the benzothiazole ring influence the compound’s binding affinity to biological targets?
Methodological Answer:
Substituents at the 4-chloro position on the benzothiazole ring enhance electron-withdrawing effects, stabilizing the amide bond and altering molecular dipole moments. This impacts interactions with hydrophobic pockets in enzymes or receptors. For instance, crystallographic studies of similar compounds (e.g., nitazoxanide derivatives) reveal that chloro and methoxy groups participate in non-classical hydrogen bonds (C–H⋯O/F) and π-π stacking, which stabilize ligand-receptor complexes . Comparative assays with analogs (e.g., 5-nitro or 7-fluoro substitutions) can quantify affinity changes via radiolabeled competitive binding assays .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.8–4.0 ppm, aromatic protons at δ ~6.5–8.5 ppm) and confirms regiochemistry .
- Mass Spectrometry (ESI/HRMS) : Verifies molecular ion peaks (e.g., [M+H]+ for C₁₆H₁₄ClN₂O₃S: m/z calc. 349.04) and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., SHELX-refined structures) to validate stereoelectronic effects of substituents .
- Fluorescence Spectroscopy : Assesses electronic transitions influenced by the dimethoxybenzamide moiety, with excitation/emission maxima tailored for bioimaging applications .
Advanced: What strategies optimize pharmacokinetic properties for CNS-targeted studies?
Methodological Answer:
- Lipophilicity Modulation : Introducing fluorine atoms (e.g., 3-[18F]fluoropropyl groups) enhances blood-brain barrier penetration, as seen in [18F]fallypride analogs .
- Metabolic Stability : Blocking labile sites (e.g., methylating hydroxyl groups) reduces hepatic clearance. In vivo PET studies in rodents can quantify cerebral uptake and retention .
- Receptor Binding Kinetics : Radiolabeling with 18F or 11C enables dynamic PET imaging to measure D2/D3 receptor occupancy and dissociation rates .
Basic: How is crystallographic data applied to resolve this compound’s structure?
Methodological Answer:
Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines unit cell parameters and hydrogen-bonding networks. For example, intermolecular N–H⋯N bonds in benzothiazolyl benzamides form centrosymmetric dimers, while C–H⋯O interactions stabilize crystal packing. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .
Advanced: How can computational methods predict interactions with D2/D3 receptors?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models ligand-receptor binding poses. The benzamide’s methoxy groups align with hydrophobic residues (e.g., Phe382 in D3 receptors), while the benzothiazole ring engages in π-stacking with His349 .
- MD Simulations : Trajectories (e.g., 100 ns runs in GROMACS) assess stability of hydrogen bonds and conformational changes upon binding .
- QSAR Models : Regression analysis correlates substituent electronegativity (Hammett σ constants) with experimental IC₅₀ values to prioritize synthetic targets .
Basic: What purification challenges arise during synthesis, and how are they addressed?
Methodological Answer:
- Byproduct Formation : Unreacted acyl chloride may hydrolyze to carboxylic acid. Neutralization with NaHCO₃ followed by extraction (ethyl acetate/water) isolates the product .
- Solubility Issues : The compound’s low solubility in polar solvents necessitates recrystallization from methanol/dichloromethane mixtures .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely eluting impurities .
Advanced: How can isotopic labeling (e.g., 18F) enhance mechanistic studies?
Methodological Answer:
- Radiosynthesis : Microfluidic reactors enable rapid 18F-fluorination (e.g., nucleophilic substitution with K[18F]F-K222) for high molar activity tracers .
- Autoradiography : Ex vivo brain slice imaging quantifies regional binding density in disease models (e.g., Alzheimer’s 3×Tg mice) .
- Metabolite Analysis : Radio-HPLC identifies degradation products in plasma, informing structural modifications to improve in vivo stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
